Mevastatin hydroxy acid sodium
Overview
Description
Mevastatin hydroxy acid sodium is a derivative of mevastatin, a compound belonging to the statin class of medications. Statins are widely known for their cholesterol-lowering properties. Mevastatin was initially isolated from the mold Penicillium citrinum by Akira Endo in the 1970s . It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevastatin hydroxy acid sodium can be synthesized through a series of chemical reactions starting from mevastatin. The synthesis involves the hydrolysis of the lactone ring of mevastatin to form the hydroxy acid. This hydrolysis can be achieved using basic conditions, such as sodium hydroxide, at elevated temperatures . The resulting hydroxy acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungi such as Penicillium citrinum or Penicillium brevicompactum . The fermentation broth is then subjected to extraction and purification processes to isolate mevastatin, which is subsequently converted to its hydroxy acid sodium form through chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Mevastatin hydroxy acid sodium undergoes various chemical reactions, including:
Oxidation: The hydroxy acid group can be oxidized to form corresponding ketones.
Reduction: The ketone group can be reduced back to the hydroxy acid.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of hydroxy acids.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mevastatin hydroxy acid sodium has several scientific research applications:
Chemistry: Used as a reference compound in analytical methods for the determination of statins.
Biology: Studied for its effects on cellular processes, including inhibition of cell proliferation.
Medicine: Investigated for its potential in lowering cholesterol levels and preventing cardiovascular diseases.
Mechanism of Action
Mevastatin hydroxy acid sodium exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a critical step in the biosynthesis of cholesterol. As a result, hepatic cholesterol production is reduced, leading to increased uptake of low-density lipoprotein cholesterol from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: Another statin derived from fermentation processes, used to lower cholesterol levels.
Pravastatin: A derivative of mevastatin with similar cholesterol-lowering properties.
Simvastatin: A synthetic statin with a similar mechanism of action.
Uniqueness
Mevastatin hydroxy acid sodium is unique due to its specific structural features and its origin from natural fermentation processes. Unlike some synthetic statins, it retains the natural hydroxy acid form, which may contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJKEMXKOVVOH-AGNATJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587906 | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99782-89-5 | |
Record name | Mevastatin hydroxy acid sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099782895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEVASTATIN HYDROXY ACID SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F346G86K5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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